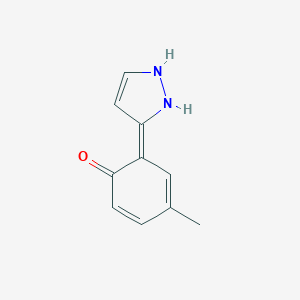
(6E)-6-(1,2-dihydropyrazol-3-ylidene)-4-methylcyclohexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6E)-6-(1,2-dihydropyrazol-3-ylidene)-4-methylcyclohexa-2,4-dien-1-one, also known as DMCPH, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DMCPH is a member of the pyrazolone family of compounds, which are known for their anti-inflammatory, analgesic, and antipyretic properties.
Wirkmechanismus
The exact mechanism of action of (6E)-6-(1,2-dihydropyrazol-3-ylidene)-4-methylcyclohexa-2,4-dien-1-one is not fully understood, but it is believed to act by inhibiting the production of inflammatory mediators, such as prostaglandins and cytokines. (6E)-6-(1,2-dihydropyrazol-3-ylidene)-4-methylcyclohexa-2,4-dien-1-one may also act by modulating the activity of ion channels and receptors involved in pain perception and seizure activity.
Biochemical and Physiological Effects:
(6E)-6-(1,2-dihydropyrazol-3-ylidene)-4-methylcyclohexa-2,4-dien-1-one has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to reduce inflammation and pain in models of acute and chronic inflammation, as well as to reduce fever in models of pyrexia. (6E)-6-(1,2-dihydropyrazol-3-ylidene)-4-methylcyclohexa-2,4-dien-1-one has also been shown to reduce seizure activity in models of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
(6E)-6-(1,2-dihydropyrazol-3-ylidene)-4-methylcyclohexa-2,4-dien-1-one has several advantages for use in lab experiments, including its ease of synthesis and low cost. However, it also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several potential future directions for research on (6E)-6-(1,2-dihydropyrazol-3-ylidene)-4-methylcyclohexa-2,4-dien-1-one. One area of interest is its potential as an anticancer agent, as preliminary studies have shown promising results in vitro. Another area of interest is its potential as an anti-inflammatory agent for the treatment of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further research is also needed to fully understand the mechanism of action of (6E)-6-(1,2-dihydropyrazol-3-ylidene)-4-methylcyclohexa-2,4-dien-1-one and to identify potential side effects and toxicity at higher doses.
In conclusion, (6E)-6-(1,2-dihydropyrazol-3-ylidene)-4-methylcyclohexa-2,4-dien-1-one is a synthetic compound that has shown potential for a variety of therapeutic applications, including as an anti-inflammatory, analgesic, antipyretic, and anticonvulsant agent. While further research is needed to fully understand its mechanism of action and potential side effects, (6E)-6-(1,2-dihydropyrazol-3-ylidene)-4-methylcyclohexa-2,4-dien-1-one represents a promising area of research in the field of medicinal chemistry.
Synthesemethoden
(6E)-6-(1,2-dihydropyrazol-3-ylidene)-4-methylcyclohexa-2,4-dien-1-one can be synthesized using a variety of methods, including the reaction of 4-methylcyclohex-2-enone with hydrazine hydrate and 1,3-dimethylbarbituric acid. The reaction is carried out under reflux conditions using a suitable solvent, such as ethanol or acetic acid. The resulting product is then purified by recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
(6E)-6-(1,2-dihydropyrazol-3-ylidene)-4-methylcyclohexa-2,4-dien-1-one has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, antipyretic, and anticonvulsant activities in animal models. (6E)-6-(1,2-dihydropyrazol-3-ylidene)-4-methylcyclohexa-2,4-dien-1-one has also been evaluated for its potential as an anticancer agent, with promising results in vitro.
Eigenschaften
Produktname |
(6E)-6-(1,2-dihydropyrazol-3-ylidene)-4-methylcyclohexa-2,4-dien-1-one |
|---|---|
Molekularformel |
C10H10N2O |
Molekulargewicht |
174.2 g/mol |
IUPAC-Name |
(6E)-6-(1,2-dihydropyrazol-3-ylidene)-4-methylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C10H10N2O/c1-7-2-3-10(13)8(6-7)9-4-5-11-12-9/h2-6,11-12H,1H3/b9-8+ |
InChI-Schlüssel |
BZPOHNRKOARRPE-CMDGGOBGSA-N |
Isomerische SMILES |
CC1=C/C(=C\2/C=CNN2)/C(=O)C=C1 |
SMILES |
CC1=CC(=C2C=CNN2)C(=O)C=C1 |
Kanonische SMILES |
CC1=CC(=C2C=CNN2)C(=O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Methyl 4-{[(2-chloro-3-pyridinyl)carbonyl]amino}benzoate](/img/structure/B270239.png)
![2-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B270243.png)


